molecular formula C15H16N10 B2629737 N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199236-64-9

N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2629737
CAS RN: 2199236-64-9
M. Wt: 336.363
InChI Key: CQIXCFVXDRRRNE-UHFFFAOYSA-N
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Description

The compound “N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic molecule. It contains several heterocyclic rings including pyrazolo, pyrimidin, triazolo, and pyridazin .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple fused rings. The structure includes a pyrazolo[3,4-d]pyrimidin-4-yl ring, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl ring, and an azetidin-3-amine group .

Scientific Research Applications

Biological Imaging and Opto-Control

Background: The compound’s unique structure makes it an excellent candidate for biological imaging and opto-control. Researchers have developed innovative technologies to manipulate cellular behavior with precision.

Application: Real-Time Precision Opto-Control (RPOC):
How RPOC Works::
Significance::

Translational Research

Background::
Application::
Importance::

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. Given the reported activity of similar compounds against CDK2, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-22(14-11-5-19-23(2)15(11)17-8-16-14)10-6-24(7-10)13-4-3-12-20-18-9-25(12)21-13/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIXCFVXDRRRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

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